molecular formula C9H18ClNO2 B2667052 Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2460755-68-2

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2667052
CAS RN: 2460755-68-2
M. Wt: 207.7
InChI Key: AQIIQROKKWLJFJ-UHFFFAOYSA-N
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Description

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460755-68-2 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride . The Inchi Code for this compound is 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” can be represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .


Physical And Chemical Properties Analysis

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a powder and it should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Improvement

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has been synthesized with a high yield and purity through a process involving condensation, N-alkylation, and hydrolysis, showing its potential for scale-up production in pharmaceutical synthesis (Cheng Qing-fang, 2005).

Catalysis

This compound is related to catalytic processes, particularly in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of related pyrrolidine derivatives in organic synthesis to modulate asymmetric chemo-selective reactions (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Reversible Blocking of Amino Groups

Studies have explored the reversible blocking of amino groups with derivatives of maleic anhydride, offering insights into the modification of amino acids for specific chemical transformations, indicating a potential application in peptide chemistry (H. Dixon, R. Perham, 1968).

Epigenetic Research

The compound is indirectly related to research in epigenetics, particularly in the investigation of hydroxymethylcytosine in mammalian tissue, suggesting an interest in the broader field of chemical modifications of DNA and their biological implications (D. Globisch, M. Münzel, Markus Müller, et al., 2010).

Organometallic Chemistry

Research involving ferrocene compounds has reported on the synthesis and characterization of amino acids containing the skeletal ferrocenylene unit, highlighting the integration of organometallic frameworks with biological molecules for potential applications in medicinal chemistry and materials science (Lidija Barišić, V. Rapić, Hans Pritzkow, et al., 2003).

Anticonvulsant Activity

Studies on 3-aminopyrroles, closely related to the methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, showing significant efficacy with minimal neurotoxicity, suggesting therapeutic potentials in epilepsy treatment (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

properties

IUPAC Name

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIQROKKWLJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(C)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride

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